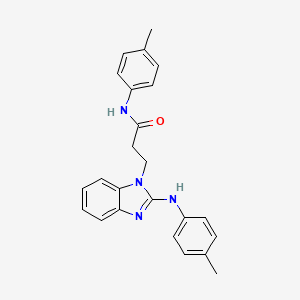
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- typically involves the condensation of o-phenylenediamines with carboxylic acid derivatives or aldehydes . One common method includes the use of benzylamines and sodium azide, followed by a series of reactions such as C–H functionalization, transimination, ortho-selective azidation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free, iodine-promoted synthesis from cyclohexanones and 2-aminopyridines . This method is advantageous due to its high yield and the ability to tolerate a wide range of substituents on both starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- undergoes various types of chemical reactions, including:
Oxidation: Using reagents like KMnO4 and OsO4.
Reduction: Employing agents such as H2/Ni and LiAlH4.
Substitution: Involving nucleophiles like RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, CrO3.
Reducing agents: H2/Ni, LiAlH4, NaBH4.
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield benzimidazole derivatives with various functional groups, while reduction reactions can produce amines and other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- involves its interaction with various molecular targets and pathways. In biological systems, it can affect the endocrine system of insects, leading to inhibition of development and acute lethality . In cancer cells, it may interfere with cellular processes, leading to inhibition of cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): A broad-spectrum hybrid anticonvulsant.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological use and biological activity.
Uniqueness
1-Benzimidazolepropionamide, N-benzyl-2-(benzylamino)- is unique due to its specific structure and the range of biological activities it exhibits. Its ability to act as an insect growth regulator and potential anticancer agent sets it apart from other benzimidazole derivatives .
Eigenschaften
CAS-Nummer |
85145-43-3 |
|---|---|
Molekularformel |
C24H24N4O |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
3-[2-(4-methylanilino)benzimidazol-1-yl]-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C24H24N4O/c1-17-7-11-19(12-8-17)25-23(29)15-16-28-22-6-4-3-5-21(22)27-24(28)26-20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3,(H,25,29)(H,26,27) |
InChI-Schlüssel |
VXJDRLIUVOHBAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CCC(=O)NC4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


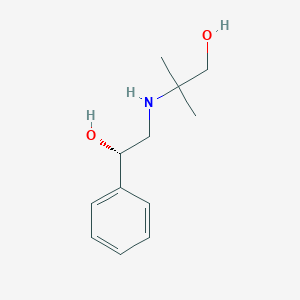

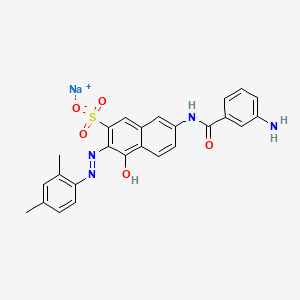


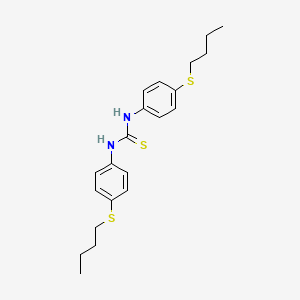
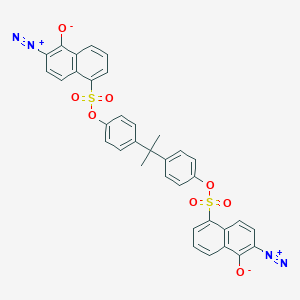

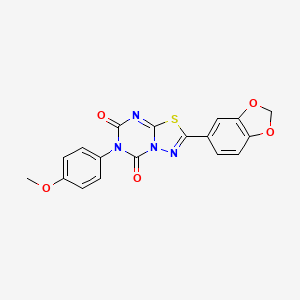
![9-ethyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12701321.png)

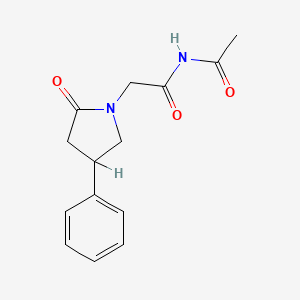

![1,4-Dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B12701349.png)
